Isorupestonic acid
Overview
Description
Isorupestonic acid is a sesquiterpene compound isolated from the plant Artemisia rupestris. It is known for its unique 6,7-membered ring skeleton, which differentiates it from other sesquiterpenes like rupestonic acid that possess a 5,7-membered ring structure . This compound has garnered attention due to its potential biological activities, including antiviral and anti-inflammatory properties.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing novel sesquiterpene derivatives with potential biological activities.
Biology: Investigated for its antiviral properties, particularly against influenza viruses.
Mechanism of Action
While the exact mechanism of action for Isorupestonic acid is not clearly mentioned in the retrieved papers, it’s worth noting that structurally modified rupestonic acid has shown potent activities against influenza H1N1 . This suggests that this compound and its derivatives might have potential antiviral properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isorupestonic acid can be synthesized from rupestonic acid through structural modifications. One common method involves the esterification of rupestonic acid using dimethyl sulfate to form methyl rupestonate. This intermediate is then subjected to Davis oxidation using lithium bis(trimethylsilyl)amide and camphorylsulfonyl oxaziridine at low temperatures to yield this compound .
Industrial Production Methods: The industrial production of this compound typically involves the extraction of rupestonic acid from Artemisia rupestris followed by chemical modification. The extraction process includes solvent extraction and purification steps to isolate rupestonic acid, which is then chemically converted to this compound using the aforementioned synthetic routes .
Chemical Reactions Analysis
Types of Reactions: Isorupestonic acid undergoes various chemical reactions, including:
Oxidation: Conversion to derivatives with enhanced biological activity.
Reduction: Formation of reduced analogs with different pharmacological properties.
Substitution: Introduction of different functional groups to modify its activity.
Common Reagents and Conditions:
Oxidation: Davis oxidation using lithium bis(trimethylsilyl)amide and camphorylsulfonyl oxaziridine.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Acylation using acyl chlorides in the presence of dimethylaminopyridine as a catalyst.
Major Products Formed:
Oxidation: Formation of various oxidized derivatives with potential antiviral activity.
Reduction: Reduced analogs with modified pharmacological profiles.
Substitution: Acylated derivatives with enhanced biological properties.
Comparison with Similar Compounds
Isorupestonic acid is compared with other similar sesquiterpene compounds such as:
Rupestonic Acid: Differentiated by its 5,7-membered ring structure, whereas this compound has a 6,7-membered ring.
Aciphyllic Acid: Another sesquiterpene with distinct structural features and biological activities.
Rupestric Acid: Shares some structural similarities but differs in its biological properties.
Uniqueness: this compound’s unique 6,7-membered ring structure and its diverse biological activities make it a valuable compound for scientific research and drug development .
Properties
IUPAC Name |
2-[(5R,8S,8aR)-8-methyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-5-yl]prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-8-3-4-10(9(2)14(16)17)5-11-6-12(15)7-13(8)11/h6,8,10,13H,2-5,7H2,1H3,(H,16,17)/t8-,10+,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHZYBAJZKMYQB-IYYTYJHQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC2=CC(=O)CC12)C(=C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H](CC2=CC(=O)C[C@H]12)C(=C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80161204 | |
Record name | Isorupestonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80161204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139953-21-2 | |
Record name | Isorupestonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139953212 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isorupestonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80161204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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